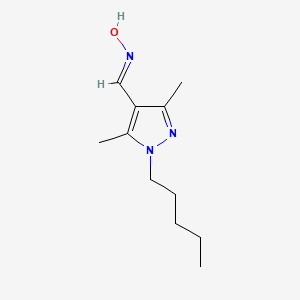
(3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane" is a derivative of bis(pyrazol-1-yl)methane ligands, which are known for their coordination behavior with various metals. The papers provided discuss different bis(pyrazol-1-yl)methane ligands with various substituents and their reactivity with metal complexes.
Synthesis Analysis
The synthesis of bis(pyrazol-1-yl)methane derivatives involves the functionalization of the methine carbon atom with different groups. For instance, the synthesis of bis(3,5-dimethylpyrazol-1-yl)methanes functionalized by 2-halophenyl groups has been achieved, and these compounds have shown interesting reactivity with transition metals such as molybdenum and tungsten . Another study reports the recrystallization of a tris(3,5-dimethyl-1H-pyrazol-1-yl)methane complex with molybdenum, leading to a novel dinuclear Mo(VI) complex . Additionally, para-quinone-containing bis(pyrazol-1-yl)methane ligands have been synthesized, demonstrating the versatility of these ligands in forming metal complexes and undergoing C-H activation reactions .
Molecular Structure Analysis
The molecular structure of these ligands and their complexes is quite diverse. For example, the dinuclear Mo(VI) complex with tris(3,5-dimethyl-1H-pyrazol-1-yl)methane exhibits a unique coordination environment with one Mo atom being hexacoordinated and the other being pentacoordinated, which is unprecedented . The structural analysis of these compounds is crucial for understanding their reactivity and potential applications in coordination chemistry.
Chemical Reactions Analysis
The reactivity of bis(pyrazol-1-yl)methane ligands with metal centers can lead to various chemical reactions. For instance, upon heating with Mo(CO)6 or W(CO)5 THF, the functionalized bis(3,5-dimethylpyrazol-1-yl)methanes form complexes with the metal carbonyls . Additionally, the reaction of these ligands with imidazole and subsequent treatment with metal carbonyls or metal clusters can yield N-heterocyclic carbene complexes . The para-quinone-containing bis(pyrazol-1-yl)methane ligands also exhibit interesting reactivity, such as oxidative demethylation and C-H activation with cerium(IV) .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(pyrazol-1-yl)methane ligands and their complexes are influenced by their molecular structure and the nature of the substituents. The presence of halogen or alkyl groups on the methine carbon or the pyrazolyl rings can significantly affect the ligand's reactivity and the stability of the resulting metal complexes. The coordination behavior of these ligands with metal ions can lead to complexes with diverse geometries and electronic properties, which are important for their potential applications in catalysis and materials science .
Applications De Recherche Scientifique
Photolysis and C-H Bond Activation
The compound (3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane, related to the photolysis of carbodiimide complexes, shows significant promise in the activation of C-H bonds. Research by Jones and Hessell (1993) highlighted its application in the clean elimination of carbodiimide ligand and formation of C-H oxidative addition products. This process has implications for methane activation and offers insights into the kinetic and thermodynamic selectivity of these complexes for various types of carbon-hydrogen bonds, showing preference for primary alkane C-H bond activation over secondary activation (Jones & Hessell, 1993).
Synthesis and Biological Activity
Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, including variants of this compound, to evaluate their biological activity. This work illustrates the compound's utility in forming complexes that exhibit cytotoxic activity against Hela cells, suggesting potential applications in medicinal chemistry and drug design (Li et al., 2010).
Methane Monooxygenase Reactivity
The versatility of related compounds is further exemplified in the study of methane monooxygenase from Methylococcus capsulatus. This enzyme, capable of oxidizing a variety of substrates including methane, demonstrates the broad reactivity of these compounds. It highlights potential applications in biotechnology and environmental remediation, particularly in the oxidation of pollutants and synthesis of industrially relevant chemicals (Colby, Stirling, & Dalton, 1977).
Organometallic Chemistry and Catalysis
In organometallic chemistry, this compound and its derivatives serve as ligands in the formation of metal complexes with potential applications in catalysis. Tregubov et al. (2013) investigated Rh(I) complexes with N,N and N,P ligands derived from this compound for recyclable hydroamination catalysts. This research indicates the role of these complexes in sustainable chemical synthesis, particularly in the development of catalysts for the efficient production of amine derivatives (Tregubov et al., 2013).
Propriétés
IUPAC Name |
(NE)-N-[(3,5-dimethyl-1-pentylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-5-6-7-14-10(3)11(8-12-15)9(2)13-14/h8,15H,4-7H2,1-3H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUEKCOUCXCDS-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C(=N1)C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C(=C(C(=N1)C)/C=N/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)
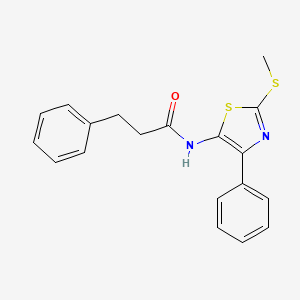

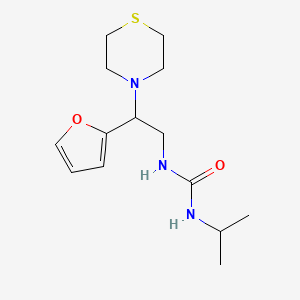


![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)
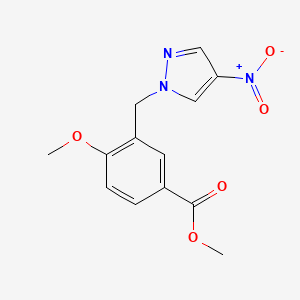

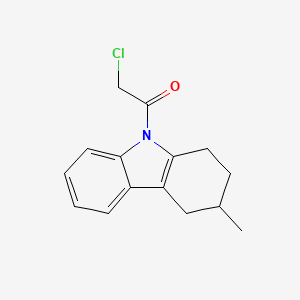
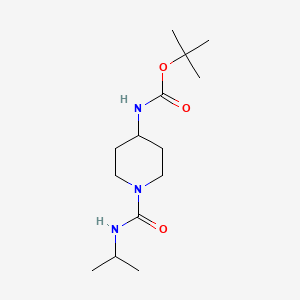
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)
![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)
![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)